molecular formula C14H19FN2O B2872596 1-acetyl-N-(4-fluorobenzyl)piperidin-4-amine CAS No. 737745-65-2

1-acetyl-N-(4-fluorobenzyl)piperidin-4-amine

Cat. No. B2872596
CAS RN: 737745-65-2
M. Wt: 250.317
InChI Key: FDCNRTNMLPCSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-acetyl-N-(4-fluorobenzyl)piperidin-4-amine” is a chemical compound with the molecular formula C14H19FN2O . It is a biochemical used for proteomics research .


Molecular Structure Analysis

The molecular structure of “1-acetyl-N-(4-fluorobenzyl)piperidin-4-amine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. This is attached to a 4-fluorobenzyl group and an acetyl group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Nucleophilic Ring Opening for Synthesis : Research highlights the utility of nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines with amines, leading to the synthesis of potent ligands like 4-fluorobenzyltrozamicol. This method demonstrates high regiocontrol and efficiency in producing anilidopiperidines, important intermediates in medicinal chemistry (Scheunemann et al., 2011).

Pharmacological Applications

  • Cholinesterase Inhibitors for Alzheimer's Disease : A novel series of chroman-4-one derivatives, including structures related to 1-acetyl-N-(4-fluorobenzyl)piperidin-4-amine, demonstrated significant cholinesterase inhibitory activities. This makes them promising candidates for treating Alzheimer's disease, with some analogs showing potent activity against acetylcholinesterase (Shamsimeymandi et al., 2019).
  • Sigma Receptor Ligands : The synthesis and pharmacological evaluation of thiophene bioisosteres of spirocyclic sigma receptor ligands were detailed, demonstrating the potential of such compounds, including analogs of 1-acetyl-N-(4-fluorobenzyl)piperidin-4-amine, in modulating the sigma 1 receptor. These ligands show high affinity and selectivity, indicating their relevance in neuropharmacology (Oberdorf et al., 2008).

Biochemical Studies

  • Anti-Tubercular Agents : Derivatives of 1-acetyl-N-(4-fluorobenzyl)piperidin-4-amine were evaluated for their activity against Mycobacterium tuberculosis, showcasing the potential of such compounds in tuberculosis drug discovery. The structure-activity relationship studies indicated that specific substitutions significantly influence the compound's potency against the bacterium (Odingo et al., 2014).

Methodological Development

  • In Vitro Metabolism Studies : The compound's analogs were utilized in metabolism studies, demonstrating a method for predicting in vivo metabolism based on in vitro analyses. This research is vital for understanding the pharmacokinetics of potential therapeutic agents (Lee et al., 2001).

properties

IUPAC Name

1-[4-[(4-fluorophenyl)methylamino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-11(18)17-8-6-14(7-9-17)16-10-12-2-4-13(15)5-3-12/h2-5,14,16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCNRTNMLPCSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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